Fvfmnhlvpbwklw-buhfosprsa-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. Indigo is a naturally occurring dye that has been used for centuries, particularly for dyeing textiles. It is renowned for its deep blue color and is also known by various other names such as Indigotin, CI 73000, and Pigment Blue 66 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Indigo can be synthesized through several methods. One common method involves the reaction of 2-nitrobenzaldehyde with acetone in the presence of sodium hydroxide to form indoxyl , which is then oxidized to produce indigo . The reaction conditions typically require a controlled temperature and pH to ensure the proper formation of the indigo compound.
Industrial Production Methods
Industrial production of indigo often involves the BASF process , which uses aniline as a starting material. Aniline is first converted to N-phenylglycine , which is then treated with sodium hydroxide and sodium hypochlorite to form indoxyl. The indoxyl is subsequently oxidized to produce indigo . This method is preferred in industrial settings due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Indigo undergoes various chemical reactions, including:
Reduction: Indigo can be reduced to leuco indigo using reducing agents such as sodium dithionite .
Oxidation: The leuco indigo can be oxidized back to indigo using oxidizing agents like hydrogen peroxide .
Substitution: Indigo can participate in substitution reactions, particularly at the nitrogen atoms, to form derivatives with different properties.
Common Reagents and Conditions
Reducing Agents: Sodium dithionite, zinc dust.
Oxidizing Agents: Hydrogen peroxide, atmospheric oxygen.
Solvents: Water, ethanol, acetone.
Major Products Formed
Leuco Indigo: Formed by the reduction of indigo.
Indigo Derivatives: Formed through substitution reactions at the nitrogen atoms.
Scientific Research Applications
Indigo has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and as a pH indicator.
Biology: Employed in histological staining to visualize cellular components.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Widely used in the textile industry for dyeing fabrics, particularly denim.
Mechanism of Action
The mechanism by which indigo exerts its effects involves its ability to interact with various molecular targets. In biological systems, indigo can bind to proteins and enzymes, altering their activity. For example, indigo has been shown to inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Indigo can be compared with other similar compounds such as:
Thioindigo: Similar in structure but contains sulfur atoms instead of nitrogen.
Fluorescein: Another dye with a similar structure but different functional groups, leading to distinct fluorescence properties.
Anthraquinone Dyes: These dyes have a similar planar structure but differ in their chromophore, resulting in different color properties.
Indigo’s uniqueness lies in its deep blue color and its historical significance as a natural dye. Its ability to undergo reversible redox reactions also makes it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
ethyl (2E)-2-cyano-2-(5-phenyl-1H-pyrimidin-2-ylidene)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-2-20-15(19)13(8-16)14-17-9-12(10-18-14)11-6-4-3-5-7-11/h3-7,9-10,17H,2H2,1H3/b14-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFMNHLVPBWKLW-BUHFOSPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1NC=C(C=N1)C2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/1\NC=C(C=N1)C2=CC=CC=C2)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.